Product packaging for 5-Amino-1-chloroisoquinoline(Cat. No.:CAS No. 374554-54-8)

5-Amino-1-chloroisoquinoline

Cat. No.: B1348394
CAS No.: 374554-54-8
M. Wt: 178.62 g/mol
InChI Key: DDELEGMETMZLAF-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Core Scaffold in Contemporary Organic Chemistry

The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern organic and medicinal chemistry. rsc.orgamerigoscientific.com This structural motif is embedded in numerous natural products, most notably the vast family of isoquinoline alkaloids, which exhibit a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. rsc.org The unique electronic and steric features of the isoquinoline ring system make it an attractive template for the design of synthetic molecules with tailored functions. amerigoscientific.com Its ability to participate in various chemical transformations allows for the introduction of diverse functional groups at multiple positions, providing a high degree of structural diversity. rsc.orgnih.gov

Contextual Overview of Halogenated and Aminated Isoquinolines in Academic Inquiry

The functionalization of the isoquinoline core with halogen and amino groups has been a major focus of academic and industrial research. Halogenated isoquinolines, for instance, have demonstrated significant potential in modulating the selectivity of enzyme inhibitors. nih.gov The introduction of a halogen atom can influence the compound's binding affinity and metabolic stability. nih.gov Research has shown that specific chlorination of isoquinolines can be achieved using biocatalysts, highlighting the growing interest in green chemistry approaches for the synthesis of these valuable intermediates. nih.gov

Similarly, aminated isoquinolines are crucial components of many biologically active molecules. researchgate.netchemrxiv.org The amino group can act as a key pharmacophore, participating in hydrogen bonding interactions with biological targets. The development of efficient, metal-free methods for the synthesis of aminated isoquinolines has been a significant advancement, offering more sustainable and cost-effective routes to these compounds. researchgate.netchemrxiv.org The strategic placement of both a halogen and an amino group, as seen in 5-amino-1-chloroisoquinoline, provides a dual-functionalized scaffold with orthogonal reactivity, enabling selective modification at either the chloro or amino position.

Current Research Landscape and Future Directions for this compound

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules. For instance, it is a precursor in the synthesis of 5-aminoisoquinolin-1-one (5-AIQ), a water-soluble inhibitor of poly(ADP-ribose)polymerases (PARPs). scispace.combenthamscience.com The synthesis of this compound itself is typically achieved through the reduction of 1-chloro-5-nitroisoquinoline.

The future of research involving this compound is promising. Its utility as a versatile building block will likely continue to be exploited in the development of novel therapeutic agents and chemical probes. The presence of both a reactive chlorine atom and an amino group allows for a wide range of chemical modifications, including nucleophilic aromatic substitution, cross-coupling reactions, and derivatization of the amino group. These transformations can lead to the generation of large libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C9H7ClN2 lookchem.com
Molecular Weight 178.62 g/mol
CAS Number 374554-54-8 sigmaaldrich.com
IUPAC Name 1-chloro-5-isoquinolinamine sigmaaldrich.com
InChI Key DDELEGMETMZLAF-UHFFFAOYSA-N sigmaaldrich.com
Purity ≥99% lookchem.com
Appearance Light yellow solid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2 B1348394 5-Amino-1-chloroisoquinoline CAS No. 374554-54-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloroisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDELEGMETMZLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332698
Record name 5-Amino-1-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374554-54-8
Record name 5-Amino-1-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1-chloroisoquinoline
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Chemical Transformations and Reactivity Profiles of 5 Amino 1 Chloroisoquinoline

Electrophilic and Nucleophilic Reactivity at Substituted Positions

The reactivity of the 5-Amino-1-chloroisoquinoline nucleus is twofold. The benzene (B151609) portion of the bicyclic system is susceptible to electrophilic attack, while the pyridine (B92270) ring, particularly at the C1 position, is prone to nucleophilic substitution.

Electrophilic Reactivity: The isoquinoline (B145761) ring system is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the strongly activating amino (-NH₂) group at the C5 position significantly enhances the electron density of the carbocyclic ring. This amino group directs incoming electrophiles primarily to the ortho and para positions. Consequently, electrophilic substitution on this compound is expected to occur preferentially at positions C6 and C8 of the benzene ring. iust.ac.irquimicaorganica.org The stability of the resulting cationic intermediate (Wheland intermediate) is a key factor in determining the regioselectivity of the substitution. quimicaorganica.org

Nucleophilic Reactivity: The molecule possesses two primary sites for nucleophilic reactions. The exocyclic amino group at C5 has a lone pair of electrons, making it a potent nucleophile that can readily participate in reactions with various electrophiles. Concurrently, the C1 position is highly electrophilic and susceptible to nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate formed during nucleophilic aromatic substitution (SNAr). youtube.com The chlorine atom at this position serves as a good leaving group, facilitating these substitution reactions. wikipedia.orgchemistrysteps.com

Derivatization via the Amino Functionality

The amino group at the C5 position is a versatile handle for a wide array of chemical modifications, allowing for the synthesis of a diverse library of derivatives.

The primary amino group of this compound readily undergoes acylation and sulfonylation upon treatment with appropriate reagents. These reactions typically proceed via a nucleophilic addition-elimination mechanism at the electrophilic center of the acylating or sulfonylating agent. youtube.comlibretexts.org

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (to neutralize the HCl or carboxylic acid byproduct) yields the corresponding N-(1-chloroisoquinolin-5-yl)amides. youtube.comchemguide.co.uk These amide derivatives are stable and synthetically useful intermediates.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base provides N-(1-chloroisoquinolin-5-yl)sulfonamides. rsc.orgacs.org This transformation is a common method for introducing a sulfonyl moiety, which is a key pharmacophore in many biologically active molecules.

Reaction Type Electrophile Typical Conditions Product
AcylationAcetyl chloridePyridine, CH₂Cl₂, 0 °C to rtN-(1-chloroisoquinolin-5-yl)acetamide
AcylationBenzoyl chlorideTriethylamine, THF, rtN-(1-chloroisoquinolin-5-yl)benzamide
Sulfonylationp-Toluenesulfonyl chloridePyridine, DCM, rtN-(1-chloroisoquinolin-5-yl)-4-methylbenzenesulfonamide
SulfonylationMethanesulfonyl chlorideK₂CO₃, Acetonitrile, refluxN-(1-chloroisoquinolin-5-yl)methanesulfonamide

Urea (B33335) and thiourea (B124793) moieties are important structural motifs in medicinal chemistry due to their ability to form multiple hydrogen bonds. nih.gov Derivatives of this compound containing these functional groups can be synthesized straightforwardly.

Urea Formation: The reaction of the 5-amino group with an isocyanate (R-N=C=O) leads to the formation of a substituted urea derivative. The nucleophilic amine attacks the electrophilic carbon of the isocyanate. researchgate.netrsc.org

Thiourea Formation: Analogously, reacting this compound with an isothiocyanate (R-N=C=S) yields the corresponding thiourea derivative. mdpi.comanalis.com.mysemanticscholar.org

Starting Material Reagent Typical Solvent Product Type
This compoundPhenyl isocyanateDichloromethane (DCM)Urea
This compoundMethyl isocyanateTetrahydrofuran (THF)Urea
This compoundPhenyl isothiocyanateAcetone, refluxThiourea
This compoundAllyl isothiocyanateEthanol, refluxThiourea

The primary amino group can participate in condensation reactions, typically with carbonyl compounds, to form imines (Schiff bases), which can serve as intermediates for constructing more complex heterocyclic systems. wikipedia.org

Imine Formation: Condensation with aldehydes or ketones, usually under acidic catalysis with removal of water, affords the corresponding N-(1-chloroisoquinolin-5-yl)imine. rsc.org

Cyclization Reactions: These condensation reactions can be the first step in powerful tandem reactions. For instance, reaction with β-ketoesters or malonic esters can lead to the construction of new fused ring systems, such as in the Friedländer annulation or Gould-Jacobs reaction, to yield pyridone-fused isoquinolines. researchgate.net

Reactant 1 Reactant 2 Conditions Intermediate/Product Reaction Type
This compoundBenzaldehydeToluene, Dean-Stark, p-TsOHN-benzylidene-1-chloroisoquinolin-5-amineImine Formation
This compoundCyclohexanoneAcetic acid, refluxN-(cyclohexylidene)-1-chloroisoquinolin-5-amineImine Formation
This compoundDiethyl ethoxymethylenemalonateHigh temperature (e.g., Dowtherm A)Ethyl 4-hydroxy-7-chloro-1,10-phenanthroline-3-carboxylateCondensation/Cyclization

Derivatization via the Chloro Functionality

The chlorine atom at the C1 position is the most reactive site for nucleophilic substitution on the this compound ring system.

The C1 position of the isoquinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen, which can stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orgchemistrysteps.comyoutube.com This allows for the displacement of the chloride ion by a wide range of nucleophiles.

This reactivity enables the introduction of various functional groups at the C1 position:

N-Nucleophiles: Reaction with primary or secondary amines leads to the formation of 1-amino-substituted isoquinolines.

O-Nucleophiles: Alkoxides and phenoxides react to yield 1-alkoxy or 1-aryloxy derivatives.

S-Nucleophiles: Thiolates can displace the chloride to form 1-thioether derivatives.

The SNAr mechanism is generally a two-step process involving the addition of the nucleophile to form a resonance-stabilized anionic intermediate, followed by the elimination of the chloride leaving group to restore aromaticity. nih.govyoutube.com

Nucleophile Reagent Example Typical Conditions Product
Amine (N-Nucleophile)MorpholineK₂CO₃, DMF, 100 °C4-(5-aminoisoquinolin-1-yl)morpholine
Alcohol (O-Nucleophile)Sodium methoxideMethanol, reflux1-methoxyisoquinolin-5-amine
Phenol (O-Nucleophile)Phenol / K₂CO₃DMSO, 120 °C1-phenoxyisoquinolin-5-amine
Thiol (S-Nucleophile)Sodium thiophenoxideEthanol, reflux1-(phenylthio)isoquinolin-5-amine

Metal-Catalyzed Cross-Coupling for C-C, C-N, and C-O Bond Formation

The chloro substituent at the C-1 position of this compound renders this position susceptible to a variety of palladium- and copper-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for the construction of complex molecular architectures. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous 1-chloroisoquinolines and other related heterocyclic systems. The electron-donating nature of the amino group at the C-5 position is expected to influence the reactivity of the C-1 position in these coupling reactions.

C-C Bond Formation:

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a powerful tool for forming C-C bonds. It is anticipated that this compound would readily participate in such reactions. For instance, the coupling of substituted 2-chloropyridines, which are structurally similar, with arylboronic acids proceeds with high efficiency. organic-chemistry.org The presence of an amino group on the heterocyclic ring does not typically inhibit the catalyst and can lead to excellent yields of the desired biaryl products. organic-chemistry.org

Interactive Data Table: Representative Suzuki-Miyaura Coupling of Heteroaryl Chlorides

EntryHeteroaryl ChlorideBoronic AcidCatalyst SystemBaseSolventYield (%)
15-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄n-Butanol82
23-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄n-Butanol99

This table presents data from analogous systems to illustrate the expected reactivity of this compound.

C-N Bond Formation:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org It is expected that this compound would be a suitable substrate for Buchwald-Hartwig amination, allowing for the introduction of a variety of primary and secondary amines at the C-1 position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. beilstein-journals.org

Interactive Data Table: Representative Buchwald-Hartwig Amination of Aryl Halides

EntryAryl HalideAmineCatalystLigandBaseSolventTemperature (°C)Yield (%)
12-Bromo-13α-estrone 3-benzyl etherBenzophenone (B1666685) iminePd(OAc)₂X-PhosKOt-BuToluene100 (MW)High
2Aryl BromideBenzyl amine"XantPhos Pd G3"XantphosDBUMeCN/PhMe140 (Flow)87

This table presents data from analogous systems to illustrate the expected reactivity of this compound.

C-O Bond Formation:

The Ullmann condensation, a copper-catalyzed reaction, provides a classic method for the formation of C-O bonds by coupling an aryl halide with an alcohol or phenol. nih.govorganic-chemistry.org More contemporary methods often employ palladium catalysts. These reactions would enable the synthesis of 1-alkoxy- or 1-aryloxy-5-aminoisoquinolines. The reaction conditions, particularly the choice of catalyst and base, are critical for the successful O-arylation of phenols and aliphatic alcohols with aryl halides. organic-chemistry.orgnih.gov

Interactive Data Table: Representative Ullmann-Type C-O Coupling of Aryl Halides

EntryAryl HalideAlcohol/PhenolCatalystBaseSolventTemperature (°C)Yield (%)
1IodobenzenePhenolCuI / 2,2'-bipyridylK₃PO₄DMF110High
24-ChlorotoluenePhenolCuIK₂CO₃Choline chloride/Glycerol10098

This table presents data from analogous systems to illustrate the expected reactivity of this compound.

Structural Aromaticity and its Influence on Chemical Reactivity

Isoquinoline is a heterocyclic aromatic organic compound, consisting of a benzene ring fused to a pyridine ring. drugbank.com This fusion results in a 10 π-electron system that adheres to Hückel's rule for aromaticity, conferring significant thermodynamic stability to the molecule. The aromatic nature of the isoquinoline ring system is a dominant factor governing its chemical reactivity.

The presence of the nitrogen atom in the isoquinoline ring system introduces a degree of electronic asymmetry. The nitrogen atom is more electronegative than the carbon atoms, leading to a polarization of the π-electron system. This results in the pyridine ring being relatively electron-deficient compared to the benzene ring. Consequently, electrophilic aromatic substitution reactions tend to occur on the benzene ring, primarily at positions C-5 and C-8, where the stability of the intermediate carbocation is maximized. quimicaorganica.org

The amino group at the C-5 position of this compound is a strong electron-donating group. Through resonance, the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system. This has several important consequences for the molecule's reactivity:

Activation of the Benzene Ring: The electron-donating nature of the amino group increases the electron density of the benzene portion of the isoquinoline ring, making it more susceptible to electrophilic attack. This activating effect is particularly pronounced at the positions ortho and para to the amino group.

Exploration of Biological Activities and Contributions to Medicinal Chemistry

5-Amino-1-chloroisoquinoline as a Key Intermediate for Bioactive Scaffolds

This compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. The isoquinoline (B145761) framework itself is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. nih.gov The presence of the amino group at the 5-position and the chloro group at the 1-position of the isoquinoline ring provides reactive sites for further chemical modifications, allowing for the construction of diverse molecular architectures.

The versatility of the isoquinoline scaffold enables its incorporation into compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The strategic placement of functional groups, such as in this compound, allows chemists to develop novel derivatives and explore their therapeutic potential. The synthesis of various substituted isoquinolines is a key area of research in the development of new drugs. nih.gov

Development and Evaluation of Aminoisoquinolinylurea Derivatives as Therapeutic Candidates

The development of diarylurea-containing compounds has been a significant area of focus in the search for new anticancer agents. In this context, researchers have synthesized and investigated aminoisoquinolinylurea derivatives for their potential as therapeutic candidates.

In Vitro Antiproliferative Activity against Neoplastic Cell Lines (e.g., Melanoma)

A key area of investigation for novel anticancer compounds is their ability to inhibit the growth of cancer cells. Studies have been undertaken to evaluate the in vitro antiproliferative activity of new aminoisoquinolinylurea derivatives against melanoma cell lines. While the specific data from a notable study in the Bulletin of the Korean Chemical Society detailing the synthesis and antiproliferative activity of these specific derivatives against melanoma was not fully accessible for this review, the research indicates a clear scientific interest in this class of compounds for its potential anticancer effects. The investigation into such derivatives suggests that the combination of the aminoisoquinoline scaffold with a urea (B33335) moiety may lead to compounds with significant activity against neoplastic cells.

It is worth noting that other classes of aminoisoquinoline derivatives have also been synthesized and have demonstrated moderate to high antiproliferative activities against various cancer cell lines.

Advanced Structure-Activity Relationship (SAR) Investigations of Derivative Series

Understanding the structure-activity relationship (SAR) is crucial for the optimization of lead compounds in drug discovery. For the aminoisoquinolinylurea series, SAR studies would typically involve synthesizing a range of derivatives with systematic modifications to different parts of the molecule and assessing how these changes affect their antiproliferative activity.

Key areas of modification would likely include:

The position and nature of substituents on the isoquinoline ring: Altering the groups on the aromatic core can influence factors like solubility, electronic properties, and interaction with the biological target.

The substitution pattern on the urea moiety: Modifying the aryl groups attached to the urea can significantly impact the compound's potency and selectivity.

Related Isoquinoline Compounds as Poly(ADP-ribose) Polymerase (PARP) Inhibitors

The isoquinoline scaffold is a key feature in a number of potent inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and other cellular processes.

Biochemical and Pharmacological Utility of 5-Aminoisoquinolin-1-one (5-AIQ)

5-Aminoisoquinolin-1-one (5-AIQ), a derivative of the isoquinoline family, is a well-characterized, water-soluble inhibitor of PARP enzymes. mdpi.com It is widely utilized as a biochemical and pharmacological tool to investigate the physiological and pathological roles of PARPs. mdpi.com 5-AIQ has demonstrated beneficial effects in various experimental models of ischemia-reperfusion injury in organs such as the brain, heart, and liver. mdpi.com

While it is a potent and selective inhibitor of PARP-1 in human cells, its utility extends to the study of various conditions. mdpi.com For instance, 5-AIQ is also recognized as an active component in a class of antagonists for the Transient Receptor Potential Vanilloid-1 (TRPV-1), which are under development for indications such as chronic pain. mdpi.com

Modulation of Cellular Signaling Pathways (e.g., NF-κB Activity, Matrix Metalloproteinase Expression) by Related Structures

The inhibition of PARP by isoquinoline-based compounds like 5-AIQ can have downstream effects on various cellular signaling pathways. One of the key pathways modulated is the nuclear factor-kappa B (NF-κB) signaling cascade. NF-κB is a crucial regulator of genes involved in inflammation and immune responses. nih.gov Inhibition of PARP can lead to a downregulation of NF-κB activity. mdpi.com

This modulation of NF-κB has further consequences on the expression of other proteins, including matrix metalloproteinases (MMPs). nih.gov MMPs are a family of enzymes responsible for the degradation of the extracellular matrix, and their overexpression is associated with conditions like cancer metastasis and chronic inflammatory diseases. mdpi.comnih.gov Studies have shown that the inhibition of NF-κB can reduce the production of MMPs, such as MMP-1, MMP-3, and MMP-9. nih.gov Therefore, PARP inhibitors with an isoquinoline core can indirectly regulate tissue remodeling and inflammation by influencing the NF-κB/MMP axis. mdpi.comnih.gov

Investigations into Anti-inflammatory and Anti-angiogenic Potentials of Related Isoquinoline Derivatives

The isoquinoline scaffold is a prominent structural motif in a variety of natural and synthetic compounds that exhibit significant biological activities, including anti-inflammatory and anti-angiogenic effects. semanticscholar.org Research into isoquinoline derivatives has revealed their potential to modulate key pathways involved in inflammation and the formation of new blood vessels, which are critical processes in diseases such as cancer and chronic inflammatory conditions.

Anti-inflammatory Activity:

Several studies have demonstrated the anti-inflammatory properties of isoquinoline derivatives in various preclinical models. A novel isoquinoline derivative, CYY054c, was shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. nih.gov It achieved this by suppressing the expression of nuclear factor kappa-B (NF-κB), a key regulator of inflammation. nih.gov This inhibition led to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Similarly, a series of synthesized isoquinoline-1-carboxamides were evaluated for their effects on LPS-induced pro-inflammatory mediators in BV2 microglial cells. nih.gov The compound N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (B73039) (HSR1101) was particularly effective, not only suppressing IL-6, TNF-α, and nitric oxide but also inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs), which are upstream of the NF-κB pathway. nih.gov Another novel isoquinoline alkaloid, Litcubanine A, isolated from Litsea cubeba, also demonstrated significant anti-inflammatory activity by inhibiting the LPS-induced activation of inflammatory macrophages through the NF-κB pathway, consequently decreasing iNOS, TNF-α, and IL-1β. frontiersin.org

Compound/DerivativeModel SystemKey Anti-inflammatory FindingsMechanism of Action
CYY054cLPS-stimulated macrophages; Rat model of endotoxemiaReduced TNF-α, IL-1β, IL-6, iNOS, and COX-2. nih.govInhibition of NF-κB expression. nih.gov
HSR1101 (Isoquinoline-1-carboxamide derivative)LPS-treated BV2 microglial cellsSuppressed IL-6, TNF-α, and nitric oxide. nih.govInhibition of MAPKs/NF-κB pathway. nih.gov
Litcubanine ALPS-stimulated inflammatory macrophagesDecreased iNOS, TNF-α, and IL-1β. frontiersin.orgModulation of the NF-κB pathway. frontiersin.org
Dactyllactone AIn vitro modelInhibited the expression of IL-1β and PGE2. acs.orgNot specified. acs.org

Anti-angiogenic Activity:

The development of new blood vessels, or angiogenesis, is a crucial process for tumor growth and metastasis. Several isoquinoline derivatives have been investigated as anti-angiogenic agents. A study on indenoisoquinoline derivatives found they could significantly decrease the proliferation of endothelial cells in a concentration-dependent manner. nih.gov One compound, in particular, showed marked inhibition of angiogenesis in both in vitro and in vivo models by affecting the HIF signaling pathway. nih.gov

Derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) have also been synthesized and tested for their anti-angiogenic properties. nih.gov The compound GM-3-121, for instance, demonstrated potent anti-angiogenic activity with an IC₅₀ value of 1.72 μM. nih.gov Furthermore, research into new quinoline (B57606) and isatine derivatives, which are structurally related to isoquinolines, identified them as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. tandfonline.comtandfonline.com These compounds showed strong VEGFR-2 inhibition with IC₅₀ values in the nanomolar range. tandfonline.com

Compound/DerivativeTarget/ModelKey Anti-angiogenic FindingsIC₅₀ Values
Indenoisoquinoline derivative (compound 1)Endothelial cells; In vivo modelsInhibited endothelial cell proliferation and angiogenesis. nih.govNot specified. nih.gov
GM-3-121 (Tetrahydroisoquinoline derivative)Anti-angiogenesis assayShowed high anti-angiogenic activity. nih.gov1.72 μM. nih.gov
GM-3-18 (Tetrahydroisoquinoline derivative)Colon cancer cell linesPossessed significant KRas inhibition activity. nih.gov0.9 μM to 10.7 μM. nih.gov
Quinoline and Isatine DerivativesVEGFR-2Demonstrated strong inhibition of VEGFR-2. tandfonline.com76.64–175.50 nM. tandfonline.com

Neuroprotective and Organ-Protective Properties of Related Compounds in Preclinical Models

The structural framework of isoquinoline is found in numerous alkaloids with significant neuroprotective and other organ-protective effects. nih.gov These compounds can interact with multiple targets, offering potential therapeutic avenues for complex diseases like neurodegenerative disorders and conditions involving organ damage from systemic inflammation. mdpi.comnih.gov

Neuroprotective Properties:

Tetrahydroisoquinoline (THIQ) derivatives, in particular, have been highlighted for their potential in treating Alzheimer's disease due to their neuroprotective, anti-inflammatory, and antioxidative properties. nih.gov The natural THIQ derivative Daunorubicin (Dau) has been shown to exert potent anti-inflammatory and neuroprotective effects by mitigating both amyloidogenic and tau pathology. nih.gov It can also protect neuronal cells by reducing intracellular oxidative damage and inhibiting ferroptosis, a form of iron-dependent cell death. nih.gov

The neuroprotective mechanisms of isoquinoline alkaloids are diverse. mdpi.com They can reduce neuroinflammation by inhibiting pro-inflammatory cytokines like TNF-α and enzymes such as COX-2 and iNOS. mdpi.com These compounds also combat oxidative stress by activating antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). mdpi.com Furthermore, certain isoquinoline alkaloids can regulate autophagy, a cellular process for clearing damaged components, which is often dysregulated in neurodegenerative diseases. mdpi.comresearchgate.net For instance, tetrahydropalmatine (B600727) can modulate autophagy levels by reactivating the PI3K/AKT/mTOR pathway. mdpi.com Other research has focused on creating hybrid molecules, such as benzothiazole–isoquinoline derivatives, which show inhibitory activity against monoamine oxidases (MAOs), enzymes relevant to the pathology of neurodegenerative diseases. nih.gov

Organ-Protective Properties:

The protective effects of isoquinoline derivatives extend beyond the central nervous system. The anti-inflammatory actions of the derivative CYY054c were shown to contribute to the improvement of cardiac function during endotoxemia in a rat model. nih.gov By alleviating the systemic inflammatory storm, the compound helped maintain hemodynamic performance, suggesting a cardioprotective role. nih.gov This highlights the potential for isoquinoline-based compounds to protect vital organs from damage induced by severe systemic inflammation or sepsis. nih.gov

Compound/DerivativeModel SystemObserved Protective EffectMechanism of Action
Daunorubicin (Dau)Preclinical models of neurodegenerationNeuroprotection. nih.govAlleviates amyloid and tau pathology; reduces oxidative damage; inhibits ferroptosis. nih.gov
BerberinePreclinical modelsNeuroprotection. mdpi.comAnti-inflammatory (inhibits TNF-α, COX-2, iNOS); antioxidant (activates SOD, GSH). mdpi.com
TetrahydropalmatineRat model of ischemia-reperfusion injuryNeuroprotection. mdpi.comReduces autophagy levels by reactivating the PI3K/AKT/mTOR pathway. mdpi.com
Benzothiazole–isoquinoline derivativesIn vitro enzyme assaysPotential neuroprotection. nih.govInhibition of monoamine oxidase (MAO) activity. nih.gov
CYY054cRat model of endotoxemiaCardioprotection. nih.govReduction of NF-κB-mediated inflammatory mediators, improving cardiac function. nih.gov

Computational Investigations and Theoretical Characterization

Density Functional Theory (DFT) Studies for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations would be instrumental in optimizing the ground-state geometry of 5-Amino-1-chloroisoquinoline, providing precise bond lengths, bond angles, and dihedral angles. Beyond structural information, DFT is used to explore the electronic properties that govern the molecule's behavior.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gap Determinations)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, a DFT study would precisely calculate these energy levels and the resulting gap, offering insights into its potential for engaging in chemical reactions.

Interactive Data Table: Illustrative Frontier Molecular Orbital Energies

Analysis of Global and Local Chemical Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptors)

To further quantify chemical reactivity, DFT calculations can be used to determine various global and local descriptors. Global descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), provide a general overview of the molecule's stability and reactivity.

Local reactivity is probed using descriptors like Fukui functions and dual descriptors. These functions identify which atoms within the this compound molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For instance, the Fukui function f(r) indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. This analysis is invaluable for predicting the regioselectivity of its reactions.

Solvation Effects on Molecular Geometry and Electronic Characteristics

Chemical reactions and biological processes typically occur in a solvent. The presence of a solvent can significantly influence the geometry and electronic properties of a solute. Computational models, such as the Polarizable Continuum Model (PCM), can be employed within the DFT framework to simulate the effects of a solvent (e.g., water) on this compound. These calculations would reveal how the solvent environment alters its structure, dipole moment, and the energies of its frontier orbitals, providing a more realistic picture of its behavior in solution.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For this compound, docking simulations would be performed against various protein targets to predict its binding affinity and mode. The process involves generating a multitude of possible conformations of the ligand within the protein's active site and scoring them based on a force field to estimate the binding energy. The results would highlight the key amino acid residues involved in the interaction, such as through hydrogen bonds or hydrophobic interactions, providing a structural basis for its potential biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. An MD simulation of the this compound-protein complex, obtained from docking, would be performed to assess the stability of the binding pose and to explore the conformational changes in both the ligand and the protein upon binding. By simulating the movements of atoms and molecules over a specific period, MD can provide insights into the flexibility of the complex and the strength of the interactions, often calculated as the root-mean-square deviation (RMSD) of the atomic positions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. If a set of isoquinoline (B145761) derivatives with known biological activities were available, a QSAR model could be developed. This model would use various molecular descriptors (e.g., physicochemical, electronic, and topological) calculated for each compound, including this compound, to predict their activity. Such a model would be a valuable tool for rational drug design, enabling the prediction of the activity of new, unsynthesized derivatives and guiding the optimization of lead compounds.

Emerging Research Avenues and Future Prospects

Development of 5-Amino-1-chloroisoquinoline in Catalysis and Ligand Design

The structure of this compound makes it an intriguing candidate for the development of novel ligands and catalysts. The presence of the amino group and the nitrogen atom of the isoquinoline (B145761) ring provides potential coordination sites for transition metals. These metal complexes can serve as catalysts in a variety of organic transformations.

Research has shown that related chiral amino-quinoline derivatives can act as effective ligands in metal-catalyzed asymmetric reactions. For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes for the asymmetric transfer hydrogenation of imines, which are key intermediates in the synthesis of biologically active alkaloids. nih.gov This suggests that this compound could be developed into a new class of ligands. The amino group can act as a primary coordination site, while the isoquinoline nitrogen can provide a secondary binding site, potentially forming stable chelate structures with metal centers.

Furthermore, the chloro-substituent at the 1-position is a reactive handle for cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of a wide range of functionalities, enabling the synthesis of a library of derivatives. These derivatives can be designed to fine-tune the steric and electronic properties of the resulting metal complexes, thereby optimizing their catalytic activity and selectivity. The combination of a coordinating amino group and a modifiable chloro position makes this compound a promising platform for designing bespoke ligands for specific catalytic applications.

Table 1: Potential Catalytic Applications for Ligands Derived from this compound

Catalytic ReactionPotential Role of LigandMetal Center Examples
Asymmetric HydrogenationChiral backbone for enantioselective reductionRhodium, Ruthenium, Iridium
Cross-Coupling ReactionsStabilizing ligand for catalystPalladium, Nickel, Copper
C-H ActivationDirecting group and ligand scaffoldRhodium, Palladium

Potential Applications in Advanced Materials Science (e.g., Optoelectronic Materials)

The isoquinoline nucleus is known to be a component of various fluorescent compounds. nih.gov The electronic properties of the isoquinoline ring system, combined with the presence of an electron-donating amino group, suggest that this compound and its derivatives could have significant potential in the field of advanced materials, particularly for optoelectronic applications.

Substituted isoquinolines have been investigated for their fluorescent properties. For example, certain isoquinoline-3-amine derivatives and 1,7/8-substituted isoquinolines have been shown to exhibit dual-state emissions and interesting photophysical properties like acidochromism, where the fluorescence color changes in response to pH. nih.gov The amino group in this compound can act as a powerful auxochrome, potentially leading to compounds with strong fluorescence and large Stokes shifts.

By chemically modifying the chloro and amino groups, it is possible to synthesize a range of derivatives with tunable optical properties. For instance, replacing the chlorine atom via cross-coupling reactions with various aromatic or electron-rich groups could extend the π-conjugation of the system, leading to red-shifted absorption and emission spectra. Such tunable fluorescent molecules are highly desirable for applications such as:

Organic Light-Emitting Diodes (OLEDs): As emissive materials or hosts in the emissive layer.

Fluorescent Sensors: For the detection of metal ions, anions, or pH changes. nih.gov

Bio-imaging: As fluorescent probes for labeling and visualizing biological structures.

The development of materials from this scaffold could lead to novel fluorophores with tailored properties for specific technological applications.

Innovation in Sustainable and Efficient Synthetic Pathways for Complex Isoquinoline Derivatives

Modern organic synthesis places a strong emphasis on the development of sustainable and efficient chemical processes. researchgate.net this compound is an ideal starting material for the construction of more complex isoquinoline derivatives using green chemistry principles. Traditional methods for synthesizing substituted isoquinolines often involve harsh conditions and generate significant waste. researchgate.net

Innovative synthetic strategies can leverage the reactivity of the C-Cl and N-H bonds on the this compound core. Transition-metal-catalyzed cross-coupling reactions, which are known for their high efficiency and functional group tolerance, can be employed to selectively modify the 1-position. researchgate.net These methods are often more atom-economical and can be performed under milder conditions than classical approaches.

Furthermore, there is a growing interest in developing one-pot or tandem reaction sequences that can rapidly build molecular complexity from simple starting materials. This compound could be a key substrate in such processes. For example, a sequence involving a cross-coupling reaction at the C1-position followed by a functionalization of the amino group could be performed in a single vessel, reducing the need for intermediate purification steps and minimizing solvent waste. The development of such efficient pathways is crucial for the environmentally friendly production of novel isoquinoline-based compounds for various applications.

Translation of Preclinical Findings to Novel Therapeutic Agents Based on the Isoquinoline Scaffold

The isoquinoline framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. nih.govresearchgate.netnih.gov These compounds exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. semanticscholar.orgwisdomlib.org This extensive history of therapeutic relevance provides a strong foundation for exploring derivatives of this compound as potential new drug candidates.

The specific substitution pattern of this compound offers a unique starting point for drug design. The amino group can serve as a hydrogen bond donor or acceptor, or as a site for further derivatization to modulate solubility and target binding. The chlorine atom can be replaced with other functional groups to interact with specific pockets in a biological target.

A compelling case for the therapeutic potential of this scaffold comes from studies on the closely related compound, 5-Amino-1-methyl quinolinium (5-AMQ). 5-AMQ has been identified as a potent inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT), which is a clinically relevant target for chronic diseases like obesity and diabetes. nih.gov Pharmacokinetic studies of 5-AMQ have demonstrated good oral bioavailability, highlighting the drug-like potential of this substitution pattern. nih.gov Given the structural similarity, derivatives of this compound could be synthesized and screened for activity against NNMT or other therapeutically relevant targets.

Table 2: Examples of Isoquinoline-Based Drugs and Their Therapeutic Applications

DrugTherapeutic Area
PapaverineVasodilator
TubocurarineSkeletal muscle relaxant
QuinaprilAntihypertensive (ACE inhibitor)
NelfinavirAntiviral (HIV protease inhibitor)
SolifenacinTreatment of overactive bladder

Synergistic Integration of Experimental Synthesis with Advanced Computational Methodologies

The discovery and development of new molecules for catalysis, materials science, and medicine can be significantly accelerated by integrating experimental work with advanced computational methods. acs.org This synergistic approach is particularly valuable for exploring the chemical space accessible from this compound.

Computational tools can be employed at various stages of the research process:

Design Phase: In silico screening of virtual libraries of this compound derivatives can predict their properties. For example, molecular docking simulations can be used to assess the binding affinity of potential drug candidates to a specific protein target, such as the SARS-CoV-2 main protease or the Eg5 mitotic kinesin, for which other isoquinoline derivatives have been studied. nih.govnih.gov This allows researchers to prioritize the synthesis of the most promising compounds.

Mechanistic Understanding: Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, rationalize observed selectivities in catalytic reactions, and predict the electronic and optical properties of new materials.

ADMET Prediction: For therapeutic applications, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. researchgate.net

By using computational predictions to guide experimental efforts, researchers can save time and resources, avoiding the synthesis of compounds with a low probability of success. This iterative cycle of computational design, chemical synthesis, and experimental testing represents a powerful modern paradigm for accelerating the discovery of new functional molecules based on the this compound scaffold. acs.org

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science or catalysis research?

  • Methodological Answer : Explore its use as a ligand in transition-metal complexes (e.g., Ru or Ir photocatalysts) via coordination chemistry studies. Characterize catalytic efficiency in C-H activation reactions using TOF (turnover frequency) calculations. Collaborate with computational chemists to map structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.